molecular formula C21H26N4O5S B2970349 tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate CAS No. 865659-64-9

tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate

Cat. No. B2970349
CAS RN: 865659-64-9
M. Wt: 446.52
InChI Key: BELSOKZVJDGPFP-XNTDXEJSSA-N
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Description

Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability .

Scientific Research Applications

Synthesis and Potential Antitumor Agents

Research involving the synthesis of novel compounds often explores their potential as antitumor agents. For instance, the study on the synthesis of novel 1,2,5-trisubstituted benzimidazoles aimed to develop potential antitumor agents. This research involved a four-step strategy incorporating nucleophilic aromatic displacement as a key step, resulting in compounds with significant activity against various cancer cell lines, including Non-Small Cell Lung Cancer, Melanoma, and Leukemia (Abonía et al., 2011).

Regioselectivity in Synthesis

Studies on regioselectivity and reaction media have been conducted to improve the synthesis of certain compounds. For example, research on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles explored different reaction media to achieve high regioselectivity, demonstrating the impact of solvent and conditions on the synthesis outcomes (Martins et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted synthesis is a method used to improve the efficiency of chemical reactions. A study on the microwave-assisted synthesis of tetrahydrobenzo[b]pyran derivatives using a basic ionic liquid as a catalyst exemplifies how modern techniques can enhance reaction speed and yield, representing a green chemistry approach to compound synthesis (Ranu et al., 2008).

Supramolecular Self-Assemblies

Research into supramolecular chemistry involves the design and synthesis of complex structures with specific functions. A study on heteroditopic p-tert-butyl thiacalix[4]arenes demonstrated the formation of nanoscale particles capable of recognizing metal cations and dicarboxylic acids, showcasing the potential for creating complex supramolecular systems with specific recognition capabilities (Yushkova et al., 2012).

Mechanism of Action

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

properties

IUPAC Name

tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-21(2,3)30-20(27)24-8-6-23(7-9-24)12-25-18(26)15(22-19(25)31)10-14-4-5-16-17(11-14)29-13-28-16/h4-5,10-11H,6-9,12-13H2,1-3H3,(H,22,31)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELSOKZVJDGPFP-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)C(=CC3=CC4=C(C=C3)OCO4)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CN2C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 4-[[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-sulfanylideneimidazolidin-1-yl]methyl]piperazine-1-carboxylate

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